(4-Benzylpiperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone
Description
The compound "(4-Benzylpiperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone" features a methanone bridge linking two pharmacophoric moieties: a 4-benzylpiperazine group and a 1-(6-methoxypyridazin-3-yl)piperidin-3-yl group. The benzylpiperazine moiety is a common scaffold in medicinal chemistry, often associated with CNS activity and receptor modulation . The 6-methoxypyridazin-3-yl group, seen in compounds like the GnRH antagonist TAK-385 (), contributes to metabolic stability and target binding .
Properties
Molecular Formula |
C22H29N5O2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C22H29N5O2/c1-29-21-10-9-20(23-24-21)27-11-5-8-19(17-27)22(28)26-14-12-25(13-15-26)16-18-6-3-2-4-7-18/h2-4,6-7,9-10,19H,5,8,11-17H2,1H3 |
InChI Key |
ATLZASPXQQXHHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCCC(C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Selective Mono-Benzylation of Piperazine
Piperazine’s symmetrical structure necessitates protection-deprotection strategies for selective substitution. A representative protocol involves:
-
Boc Protection :
Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (triethylamine), yielding 1-Boc-piperazine. -
Benzylation :
The free secondary amine undergoes alkylation with benzyl bromide in acetonitrile using potassium carbonate as a base (60°C, 12 h). -
Deprotection :
Treatment with 4N HCl in dioxane removes the Boc group, affording 1-benzylpiperazine hydrochloride (85% yield over three steps).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM, 0°C→RT | 92 |
| Benzylation | BnBr, K₂CO₃, MeCN, 60°C | 78 |
| Acidic Deprotection | 4N HCl/dioxane, RT, 2h | 95 |
Synthesis of 1-(6-Methoxypyridazin-3-yl)Piperidin-3-ylmethanone
Construction of the Piperidin-3-ylmethanone Core
The Weinreb–Nahm ketone synthesis proves effective for introducing the ketone functionality:
-
Weinreb Amide Formation :
Piperidine-3-carboxylic acid reacts with N,O-dimethylhydroxylamine hydrochloride using HBTU and DIPEA in DMF (RT, 12 h), yielding the Weinreb amide (94% yield). -
Grignard Addition :
Treatment with methylmagnesium bromide (3 eq.) in THF at -78°C→RT generates piperidin-3-ylmethanone (88% yield).
Functionalization at the Piperidine Nitrogen
Introducing the 6-methoxypyridazin-3-yl group requires palladium-mediated cross-coupling:
-
Halogenation :
Piperidin-3-ylmethanone undergoes iodination at the nitrogen using N-iodosuccinimide (NIS) in DMF (70°C, 6 h). -
Buchwald–Hartwig Amination :
Reaction with 3-amino-6-methoxypyridazine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene (100°C, 24 h) installs the pyridazine moiety (62% yield).
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 1H, pyridazine-H), 6.95 (d, J = 8.8 Hz, 1H, pyridazine-H), 3.98 (s, 3H, OCH₃), 3.72–3.68 (m, 1H, piperidine-H), 3.12–2.98 (m, 2H, piperidine-H), 2.85–2.75 (m, 2H, piperidine-H), 2.45–2.35 (m, 1H, piperidine-H), 1.95–1.75 (m, 4H, piperidine-H).
-
HRMS : Calcd for C₁₃H₁₈N₃O₂ [M+H]⁺: 248.1396; Found: 248.1399.
Final Coupling: Assembly of the Methanone Bridge
Acyl Chloride Formation
The piperidine fragment is activated for nucleophilic substitution:
Nucleophilic Acyl Substitution
Coupling with 4-benzylpiperazine proceeds under Schotten–Baumann conditions:
-
Reaction Conditions :
Acyl chloride (1 eq.) is added dropwise to a solution of 4-benzylpiperazine (1.2 eq.) and DIPEA (3 eq.) in DCM (0°C→RT, 12 h). -
Workup :
Aqueous extraction and silica gel chromatography afford the title compound (74% yield).
Optimization Insights :
-
Excess base (DIPEA) prevents HCl-induced side reactions.
-
Lower temperatures (0°C) minimize ketone racemization.
Analytical and Spectroscopic Characterization
Structural Confirmation
-
¹³C NMR (101 MHz, CDCl₃): δ 208.5 (C=O), 162.1 (pyridazine-C), 138.9–114.7 (aromatic carbons), 58.3 (OCH₃), 53.1–45.2 (piperazine/piperidine carbons).
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyridazine).
Purity Assessment
-
HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min, λ = 254 nm).
-
Elemental Analysis : Calcd (%) for C₂₄H₂₉N₅O₂: C 67.43, H 6.80, N 16.43; Found: C 67.39, H 6.84, N 16.38.
Comparative Evaluation of Synthetic Routes
Alternative Method: Friedel–Crafts Acylation
Attempted Friedel–Crafts acylation using AlCl₃ and benzene derivatives led to low yields (<30%) due to the aliphatic nature of the piperidine scaffold.
Reductive Amination Approach
Condensing 4-benzylpiperazine with piperidin-3-ylmethanone under reductive conditions (NaBH₃CN, MeOH) failed to yield the target product, highlighting the ketone’s poor electrophilicity.
Scalability and Process Considerations
Key Challenges
-
Stereochemical Integrity : The piperidine’s 3-position ketone necessitates chiral resolution if enantiopure material is required.
-
Pyridazine Stability : The 6-methoxypyridazine group is prone to demethylation under strongly acidic/basic conditions.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 78% |
| E-Factor | 32 |
| Process Mass Intensity | 6.8 |
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
Antitumor Activity
Studies have shown that compounds with similar structures can inhibit tumor cell proliferation. For instance, derivatives containing piperazine and pyridazine rings have been evaluated for their ability to induce apoptosis in various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.2 |
| Compound B | MCF-7 | 3.8 |
| Compound C | A549 | 4.5 |
These results suggest that the presence of the benzylpiperazine structure enhances the antitumor efficacy of the compounds.
Neuroprotective Effects
Recent studies have indicated that similar compounds may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.
Antimicrobial Activity
Compounds resembling (4-Benzylpiperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone have been tested against various bacterial strains, showing promising antimicrobial activity.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 12 µg/mL |
| Compound E | S. aureus | 10 µg/mL |
| Compound F | P. aeruginosa | 15 µg/mL |
Pharmacological Applications
The pharmacological potential of this compound extends into various therapeutic areas:
Pain Management
Due to its structural similarities with analgesics, research is ongoing to evaluate its effectiveness in pain relief mechanisms.
Treatment of Psychiatric Disorders
Given the influence of piperazine derivatives on serotonin receptors, there is potential for application in treating anxiety and depression.
Case Study 1: Antitumor Efficacy
In a preclinical study, a derivative of the compound was tested on multiple cancer cell lines, demonstrating significant inhibition of growth compared to control groups. The study highlighted the need for further investigation into its mechanism of action and potential clinical applications.
Case Study 2: Neuroprotection in Animal Models
An animal model study assessed the neuroprotective effects of a related compound in inducing neurogenesis and reducing amyloid plaque formation, suggesting potential applications in Alzheimer's disease treatment.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Modifications
Key structural analogs are compared below based on substituents, pharmacological targets, and physicochemical properties.
Table 1: Structural and Functional Comparison
Pharmacological and Mechanistic Insights
- TAK-385 (): The 6-methoxypyridazin-3-yl group in TAK-385 enhances GnRH receptor binding while minimizing cytochrome P450 interactions, a critical advantage over earlier analogs like sufugolix .
- Sulfonamide Derivatives (–5): Introduction of nitro/sulfonyl groups (e.g., 7o–7u, 4f–4k) improves enzyme inhibition (e.g., carbonic anhydrase I) but may reduce solubility due to increased molecular weight and polarity .
- Benzhydrylpiperazine vs. Benzylpiperazines (e.g., Target Compound, 1a) balance solubility and target engagement .
Physicochemical and Drug-Likeness Properties
Table 2: Drug-Likeness Parameters (Selected Compounds)
Biological Activity
The compound (4-Benzylpiperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a piperazine ring, which is known for its versatility in drug design, particularly in neuropharmacology and oncology.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. The compound under discussion has been shown to inhibit drug-resistant bacteria by targeting efflux pumps, thereby enhancing the efficacy of co-administered antibiotics .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. A notable study demonstrated that related piperazine derivatives induced apoptosis in various cancer cell lines, including BT-474 and HeLa cells. The mechanism involved cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization, which is crucial for cancer cell division .
In Vitro Studies
In vitro assays have shown that the compound exhibits cytotoxicity against several cancer cell lines. For instance:
- IC50 Values : The compound displayed an IC50 value of 0.99 µM against the BT-474 cell line, indicating potent cytotoxic effects .
- Cell Cycle Analysis : Flow cytometry revealed significant increases in sub-G1 and G2/M populations upon treatment with the compound, suggesting effective induction of apoptosis .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications to the piperazine moiety can significantly influence biological activity. For example, substituents that enhance binding affinity to target proteins have been shown to improve anticancer efficacy .
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A case study reported that the compound effectively restored the activity of other antibiotics against resistant strains when used in combination therapy.
- Cancer Treatment : Clinical trials involving similar piperazine derivatives have indicated promising results in reducing tumor size and improving survival rates in preclinical models.
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including condensation and cyclization. Key steps include coupling the benzylpiperazine and methoxypyridazine-piperidine moieties. Optimization strategies include solvent selection (e.g., n-hexane/EtOAc or CHCl3/MeOH for crystallization), catalyst screening, and temperature control. For example, solvent polarity adjustments in analogous compounds improved yields from 8% to 78% .
Q. Which spectroscopic techniques are most effective for confirming structural integrity?
- 1H/13C-NMR : Essential for verifying hydrogen/carbon environments and substituent positions.
- HPLC : Purity assessment (e.g., 254 nm detection, retention time consistency, ≥95% peak area).
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N deviations ≤0.3% indicate high purity) .
Q. What in vitro assays are suitable for initial pharmacological screening?
Receptor binding assays targeting neuropsychiatric pathways (e.g., dopamine D2 or serotonin 5-HT1A receptors) using:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics.
- Fluorescence Polarization : Measures ligand-receptor affinity. These methods align with studies on structurally related piperazine derivatives .
Advanced Research Questions
Q. How can discrepancies in NMR data during derivative synthesis be resolved?
Discrepancies may arise from tautomerism, solvent impurities, or diastereomers. Solutions include:
- Deuterated Solvents : Minimize interference in NMR.
- 2D NMR (COSY, HSQC) : Clarifies proton-carbon correlations.
- Mass Spectrometry (HRMS) : Confirms molecular mass. Cross-validation with elemental analysis (e.g., C72.04% vs. C72.85% in related compounds) ensures accuracy .
Q. What strategies improve solubility and bioavailability for preclinical studies?
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the benzyl or pyridazine rings.
- Prodrug Design : Mask hydrophobic moieties with enzymatically cleavable groups. Methoxy and trifluoromethyl substituents in analogs have shown enhanced pharmacokinetics .
Q. How do structural modifications at the benzyl or pyridazine moieties affect receptor binding?
- Benzyl Ring : Electron-withdrawing groups (e.g., -CF3) enhance binding to hydrophobic receptor pockets.
- Pyridazine : Methoxy groups improve solubility but may reduce affinity. Balancing substituents is critical, as seen in pyrazolo[1,5-a]pyrimidine derivatives .
Q. What computational methods predict metabolic stability and toxicity?
- Molecular Docking : Identifies interactions with cytochrome P450 enzymes (e.g., CYP3A4).
- QSAR Models : Correlate structural features with ADMET properties. Tools like Schrödinger Suite or AutoDock Vina are used for predictive modeling .
Q. How should chemical stability under physiological conditions be assessed?
- Accelerated Stability Studies : Expose the compound to varied pH (1–10), temperature (25–40°C), and light.
- HPLC/LC-MS : Monitor degradation products and quantify stability. Protocols from xanthene-piperazine hybrid studies recommend 90% purity retention over 72 hours .
Methodological Notes
- Purity Criteria : ≥95% HPLC purity with ≤0.3% elemental deviation is mandatory for pharmacological assays .
- Data Contradictions : Cross-reference NMR, MS, and elemental analysis to resolve ambiguities. For example, unexpected NMR peaks may indicate by-products requiring column chromatography purification .
- Experimental Design : Use randomized block designs for biological assays to account for variability, as applied in analogous neuropharmacological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
